molecular formula C9H8N2S B1597879 5-(4-Methylphenyl)-1,2,4-thiadiazole CAS No. 175205-59-1

5-(4-Methylphenyl)-1,2,4-thiadiazole

Cat. No. B1597879
CAS RN: 175205-59-1
M. Wt: 176.24 g/mol
InChI Key: AMMKYYUZGBXXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-1,2,4-thiadiazole (also known as 4-Methylphenylthiadiazole or MPTD) is a heterocyclic compound with a thiadiazole ring. It has been extensively studied due to its potential applications in various fields of science, including chemistry, biology, and pharmacology.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds bearing the 1,2,4-thiadiazole moiety, such as “5-(4-Methylphenyl)-1,2,4-thiadiazole”, have been studied for their potential in treating tropical diseases like leishmaniasis and malaria. These diseases affect millions worldwide, and the search for new treatments is critical due to the emergence of drug-resistant strains. The antileishmanial and antimalarial activities of these compounds are evaluated through in vitro and in vivo studies, often involving molecular docking to understand their interactions with biological targets .

Cyclooxygenase-2 (COX-2) Inhibition

Another significant application is in the inhibition of COX-2, an enzyme involved in inflammation and pain pathways. Derivatives of 1,2,4-thiadiazole have been synthesized and evaluated for their ability to selectively inhibit COX-2, which is crucial for developing safer anti-inflammatory drugs. This research has led to the identification of potent and selective COX-2 inhibitors, contributing to the development of drugs like Celecoxib .

Synthesis of Heterocyclic Compounds

The 1,2,4-thiadiazole ring system is a valuable scaffold in the synthesis of heterocyclic compounds. It serves as a building block for creating a diverse array of molecules with potential pharmacological properties. The versatility of this moiety allows for the synthesis of various derivatives, which can be further tested for a range of biological activities .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between 1,2,4-thiadiazole derivatives and biological targets. These studies help predict the binding affinity and mode of action of these compounds, which is vital for drug design and development. By simulating the docking process, researchers can identify promising candidates for further experimental validation .

Pharmacophore Development

The structure of “5-(4-Methylphenyl)-1,2,4-thiadiazole” can be used as a pharmacophore model to design new drugs. A pharmacophore is an abstract representation of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Research in this area focuses on identifying key features of the thiadiazole ring that contribute to its biological activity .

Drug Resistance Studies

Research on 1,2,4-thiadiazole derivatives also includes studying their efficacy against drug-resistant strains of pathogens. With the increasing challenge of resistance in diseases like malaria, new compounds that can overcome resistance mechanisms are in high demand. Studies often involve comparing the activity of these compounds against both sensitive and resistant strains .

Safety and Efficacy Profiling

Before any new compound can be considered for clinical use, it must undergo rigorous safety and efficacy profiling. This includes evaluating the toxicity, pharmacokinetics, and pharmacodynamics of 1,2,4-thiadiazole derivatives. Such studies are crucial for determining the therapeutic potential and possible side effects of these compounds .

Structural Activity Relationship (SAR) Analysis

SAR analysis is a research application that involves studying the relationship between the chemical structure of 1,2,4-thiadiazole derivatives and their biological activity. This analysis helps in understanding how different substitutions on the thiadiazole ring affect its potency, selectivity, and overall pharmacological profile. The insights gained from SAR studies guide the optimization of lead compounds for better therapeutic outcomes .

properties

IUPAC Name

5-(4-methylphenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMKYYUZGBXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372327
Record name 5-(4-methylphenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Methylphenyl)-1,2,4-thiadiazole

CAS RN

175205-59-1
Record name 5-(4-methylphenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)-1,2,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)-1,2,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-Methylphenyl)-1,2,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Methylphenyl)-1,2,4-thiadiazole
Reactant of Route 6
5-(4-Methylphenyl)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.